3-(4-Chlorophenoxy)piperidine
Overview
Description
3-(4-Chlorophenoxy)piperidine is an organic compound with the molecular formula C₁₁H₁₄ClNO. It is a secondary amine and a derivative of piperidine, characterized by the presence of a 4-chlorophenoxy group attached to the piperidine ring. This compound is primarily used as an intermediate in pharmaceutical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)piperidine typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
3-(4-Chlorophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
- 4-(3-Chlorophenoxy)piperidine
- 3-(4-Chlorophenyl)piperidine
- 4-(3-Chlorophenyl)piperidine hydrochloride
Comparison: 3-(4-Chlorophenoxy)piperidine is unique due to the specific positioning of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
3-(4-chlorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELOOCWZRBKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397576 | |
Record name | 3-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384346-27-4 | |
Record name | 3-(4-Chlorophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384346-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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